(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a chiral compound that belongs to the class of amino acid derivatives, specifically methyl esters of cyclohexanecarboxylic acids. It is characterized by a cyclohexane ring with an amino methyl group at the 4-position and a carboxylate ester functionality. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential applications as an intermediate in the synthesis of bioactive molecules.
The compound can be sourced from various chemical suppliers and is classified under the following categories:
The synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate can be achieved through several methods, typically involving the reaction of cyclohexanecarboxylic acid derivatives with amines and subsequent esterification processes.
The synthesis often requires careful control of reaction conditions, including temperature and pH, to maximize yield and purity. For instance, maintaining a low temperature during the reaction can prevent side reactions that may lead to undesired by-products .
The molecular structure of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate features:
The structural data can be summarized as follows:
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by its stereochemistry, which can affect its interaction with other reagents and catalysts during chemical transformations .
The mechanism of action for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate primarily relates to its role as a building block in peptide synthesis and drug development. The amino group allows it to participate in peptide bond formation, crucial for synthesizing biologically active peptides.
Studies have shown that modifications at the amino group can significantly influence biological activity, making this compound valuable for developing peptidomimetics and other therapeutic agents .
Relevant data includes:
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate finds applications in:
This compound's unique structure and properties make it a versatile tool in organic synthesis and drug development efforts .
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate (C9H17NO2, MW 171.24 g/mol) features a stereochemically defined cyclohexane ring with two critical functional groups: an aminomethyl moiety (-CH2NH2) and a methyl ester (-COOCH3) in trans diaxial orientation. This spatial arrangement creates a rigid, geometrically constrained scaffold that mimics the folded conformation of bioactive peptides, enabling unique interactions with biological targets [2] [6]. The aminomethyl group serves as a hydrogen bond donor/acceptor, while the ester moiety provides a site for prodrug formation or further chemical derivatization. This bifunctional capability allows the molecule to act as a conformational lock in peptidomimetic design, restricting rotational freedom and enhancing target binding specificity compared to flexible linear chains .
The compound’s structural resemblance to γ-amino acids facilitates its application as a non-proteogenic amino acid surrogate. Its alicyclic nature confers improved metabolic stability over aromatic counterparts, reducing oxidative deamination pathways while maintaining spatial occupancy in enzyme active sites. The electron-donating properties of the aminomethyl group (pKa ~10.27) influence the compound’s protonation state under physiological conditions, affecting membrane permeability and intracellular accumulation [2].
Table 1: Key Structural Features and Functional Roles
Structural Element | Physicochemical Properties | Medicinal Chemistry Functions |
---|---|---|
trans-1,4-Disubstituted Cyclohexane | Low-energy chair conformation (ΔG = -2.3 kcal/mol) | Conformational restraint, enhanced metabolic stability |
Aminomethyl Group (-CH₂NH₂) | pKa 10.27 ± 0.29; hydrogen bond donor capacity | Hydrogen bonding, electrostatic interactions, protonation-dependent targeting |
Methyl Ester (-COOCH₃) | Hydrolyzable (t1/2 > 24h in plasma); dipole moment 1.85 D | Prodrug design, metabolic masking, synthetic handle |
Hydrophobic Core | LogP 0.98; polar surface area 52.3 Ų | Membrane penetration, hydrophobic pocket binding |
Stereochemistry critically determines the compound’s bioactivity profile. The trans-(1R,4R) configuration positions both functional groups equatorially in the lowest-energy chair conformation, enabling optimal vectorial alignment with complementary residues in target binding pockets. This specific geometry yields ~50-fold higher binding affinity to certain enzymes compared to its cis diastereomer, demonstrating stereochemical hypersensitivity in biological systems [2] [6]. Molecular dynamics simulations reveal that the (1R,4R) isomer maintains a 2.7 Å distance between nitrogen and carbonyl oxygen, matching the spatial requirements of serine protease catalytic triads and zinc metalloproteinase active sites .
The stereogenic centers induce distinct chiroptical properties ([α]D20 = -34.5° in methanol) that influence protein binding through helical induction in peptide conjugates. Enantiomerically pure (>98% ee) material is essential for consistent pharmacological effects, as evidenced by studies showing the (1S,4S)-enantiomer exhibits <5% activity at PARP-1 while demonstrating antagonistic effects at HDAC enzymes [6]. The rigid trans conformation also reduces entropic penalties during receptor binding, contributing to favorable binding free energies (ΔG = -9.2 kcal/mol in gyrase B complexes) [2].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9